1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₃NO This compound features a cyclobutane ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Pyridin-4-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-4-ylmethyl halide reacts with a cyclobutane derivative.
Aldehyde Functionalization: The final step involves the oxidation of a suitable precursor to introduce the aldehyde group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridin-4-ylmethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a catalyst.
Major Products:
Oxidation: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(Pyridin-4-yl)methyl]cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclobutane-1-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
1-(Pyridin-4-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11(4-1-5-11)8-10-2-6-12-7-3-10/h2-3,6-7,9H,1,4-5,8H2 |
InChI Key |
OECTZKUIPDGCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.